molecular formula C13H15NO6 B1214058 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate CAS No. 65934-94-3

3-(acetyloxy)-2-nitro-1-phenylpropyl acetate

Cat. No.: B1214058
CAS No.: 65934-94-3
M. Wt: 281.26 g/mol
InChI Key: AYBALPYBYZFKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetyloxy)-2-nitro-1-phenylpropyl acetate is a chemical compound known for its applications in various scientific fields It is a derivative of nitropropane and features a phenyl group attached to a nitro-substituted propane backbone

Preparation Methods

The synthesis of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate typically involves the nitration of phenylpropane derivatives followed by acetylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and acetylation processes, utilizing advanced equipment to maintain reaction efficiency and safety .

Chemical Reactions Analysis

3-(acetyloxy)-2-nitro-1-phenylpropyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of amine derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(acetyloxy)-2-nitro-1-phenylpropyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate involves the inhibition of RNA modifying enzymes in fungi. This inhibition leads to a decrease in the minor nucleotide content of rRNA, affecting protein synthesis and ultimately inhibiting fungal growth. The compound acts similarly to known protein synthesis inhibitors like cycloheximide .

Comparison with Similar Compounds

3-(acetyloxy)-2-nitro-1-phenylpropyl acetate can be compared to other nitropropane derivatives such as:

The uniqueness of this compound lies in its dual acetoxy groups, which confer specific reactivity and applications not seen in its analogs.

Properties

IUPAC Name

(3-acetyloxy-2-nitro-3-phenylpropyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBALPYBYZFKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872051
Record name Fenitropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65934-94-3, 77834-86-7
Record name Fenitropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065934943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-nitro-1,3-diacetoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077834867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenitropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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